molecular formula C18H12O3 B12347843 4-(3-Phenylallylidene)isochromane-1,3-dione

4-(3-Phenylallylidene)isochromane-1,3-dione

Cat. No.: B12347843
M. Wt: 276.3 g/mol
InChI Key: IAGOJUIEGHOPKG-FLIHGVEMSA-N
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Description

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with a phenylpropenylidene substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propenylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar benzopyran core structure.

    Flavonoids: Naturally occurring compounds with a benzopyran structure and various substituents.

    Chalcones: Compounds with a similar propenylidene group.

Uniqueness

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is unique due to its specific substituents and the resulting chemical properties. Its combination of a benzopyran core with a phenylpropenylidene group gives it distinct reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

(4Z)-4-[(E)-3-phenylprop-2-enylidene]isochromene-1,3-dione

InChI

InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12-

InChI Key

IAGOJUIEGHOPKG-FLIHGVEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3C(=O)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O

Origin of Product

United States

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